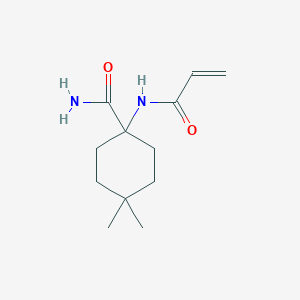
4,4-Dimethyl-1-(prop-2-enoylamino)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(prop-2-enoylamino)cyclohexane-1-carboxamide, commonly known as DMCC, is a cyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DMCC is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways that are involved in disease progression. In cancer cells, DMCC has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In inflammatory diseases, DMCC has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
DMCC has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, DMCC has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In inflammatory diseases, DMCC has been shown to reduce inflammation, oxidative stress, and tissue damage. In materials science, DMCC has been shown to exhibit unique optical and electronic properties that make it useful for the development of novel materials.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMCC is its versatility, as it can be used in a variety of applications. Additionally, DMCC is relatively easy to synthesize and purify, making it accessible to researchers. However, DMCC can be unstable under certain conditions, and its activity can be affected by factors such as pH and temperature. Furthermore, the mechanism of action of DMCC is not fully understood, which can make it difficult to optimize its use in specific applications.
Future Directions
There are several potential future directions for research on DMCC. In medicinal chemistry, further studies are needed to optimize the structure of DMCC and improve its efficacy and specificity as a drug candidate. In materials science, DMCC could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, DMCC could be used as a ligand for the synthesis of new transition metal complexes with enhanced catalytic activity. Additionally, further studies are needed to understand the mechanism of action of DMCC and its potential applications in other fields, such as neuroscience and immunology.
Conclusion
DMCC is a cyclic compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DMCC is needed to fully understand its potential and optimize its use in various applications.
Synthesis Methods
DMCC can be synthesized using a multi-step process that involves the condensation of cyclohexanone with acetic anhydride to form a cyclic intermediate, which is then reacted with dimethylamine and acryloyl chloride to produce DMCC. The purity of DMCC can be improved through recrystallization and chromatography.
Scientific Research Applications
DMCC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMCC has been investigated as a potential drug candidate for the treatment of cancer and inflammatory diseases. In materials science, DMCC has been used as a building block for the synthesis of novel polymers and as a template for the formation of metal nanoparticles. In catalysis, DMCC has been employed as a ligand for the synthesis of transition metal complexes that exhibit high catalytic activity.
properties
IUPAC Name |
4,4-dimethyl-1-(prop-2-enoylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-9(15)14-12(10(13)16)7-5-11(2,3)6-8-12/h4H,1,5-8H2,2-3H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKYAPMBLDABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)N)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

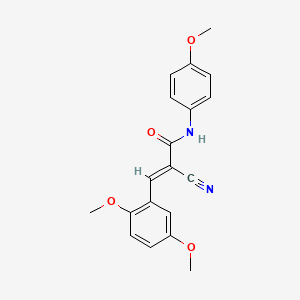
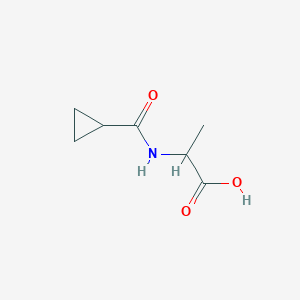
![N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2599411.png)

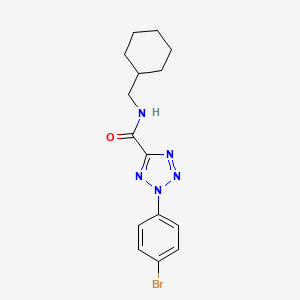

![N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2599418.png)
![1-(3-Chlorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2599419.png)

![ethyl 2-(3-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2599422.png)
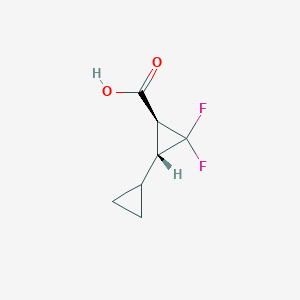
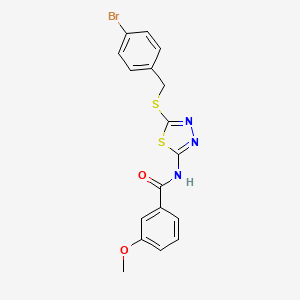
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2599428.png)